
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide, also known as BMDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMDA is a white crystalline solid that has a molecular formula of C13H18BrNO2 and a molecular weight of 310.2 g/mol. In
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide is not fully understood. However, it has been suggested that 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide may also inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has been found to have several biochemical and physiological effects. In animal studies, 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has been shown to reduce the growth of tumors and increase the survival rate of animals with cancer. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide is also relatively non-toxic, making it safe for use in animal studies. However, 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide. One area of research is the development of new cancer drugs based on 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide. Researchers are also studying the potential use of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide in the treatment of infectious diseases, such as fungal and bacterial infections. Another area of research is the study of the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide, which could lead to the development of new drugs that target specific cellular pathways. Finally, researchers are studying the potential use of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Méthodes De Synthèse
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-bromo-3,5-dimethylphenoxy)acetyl chloride. The resulting compound is then reacted with dimethylamine to form 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide.
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide has been shown to have anticancer properties and has been used in the development of new cancer drugs. It has also been found to have antifungal and antimicrobial properties and has been studied for its potential use in the treatment of infectious diseases.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-10(6-9(2)12(8)13)16-7-11(15)14(3)4/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLXJPICNDJQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

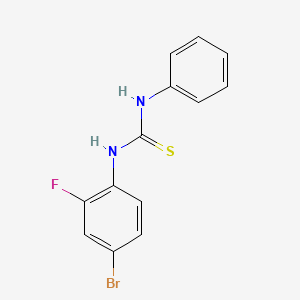
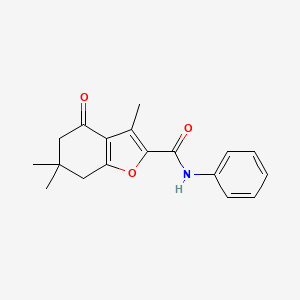

![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)
![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)
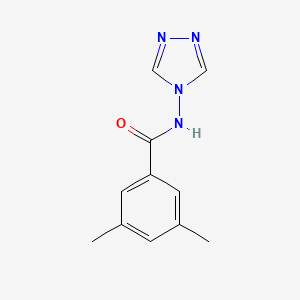
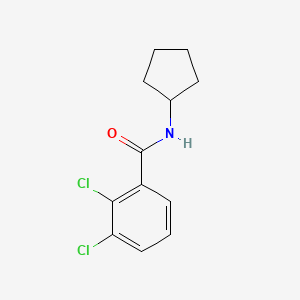

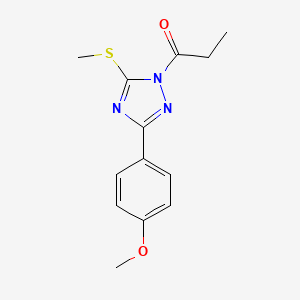
![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)